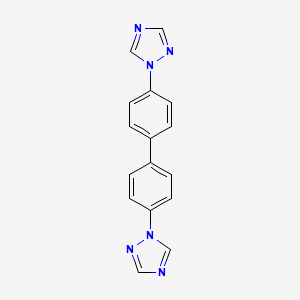
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
Übersicht
Beschreibung
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H12N6 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonists : Novel 1H-1,2,4-triazole analogs with biphenylmethyl groups, related to 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, have been identified as potent angiotensin II receptor antagonists (Reitz et al., 1994). This suggests potential applications in the treatment of hypertension and related cardiovascular diseases.
Nonpeptide Angiotensin II Antagonists : Similar to the above, the synthesized 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles, derivatives of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, have shown potential as nonpeptide angiotensin II antagonists (Ashton et al., 1993).
Pharmacological Properties : Compounds synthesized from 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl have exhibited significant pharmacological properties (Kamble et al., 2017).
Antimicrobial and Antitubercular Activities : Some synthesized compounds have shown promising antibacterial and antitubercular activity against various bacteria, including Pseudomonas aeruginosa, E. coli, Staphylococcus aureus, and Salmonella typhosa (Jadhav et al., 2009).
Antioxidant Properties : Some compounds have also demonstrated antimicrobial and antioxidant properties, compared to standard antioxidants (Yüksek et al., 2020).
Optoelectronic and Biological Applications : AIE-active luminogens derived from tetraphenylethene and biphenyl, which include triazoles, can self-assemble into high emission efficiency nanofibers, potentially benefiting optoelectronic and biological applications (Yuan et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-15(21-11-17-9-19-21)6-2-13(1)14-3-7-16(8-4-14)22-12-18-10-20-22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZACSTTKRQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',5'-Bis(4-aminophenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8196739.png)
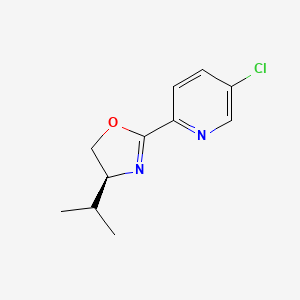
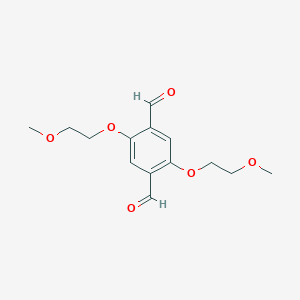

![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid](/img/structure/B8196769.png)
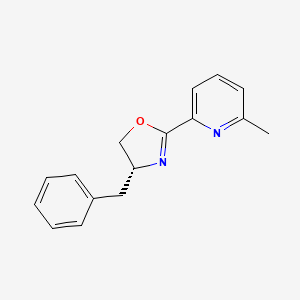
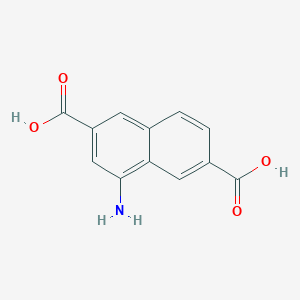
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)


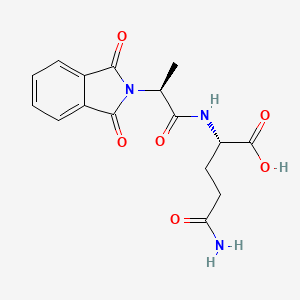
![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)
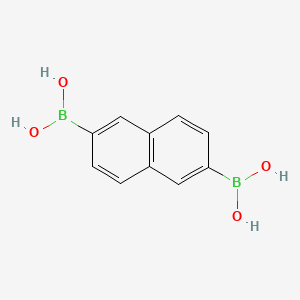
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B8196851.png)